Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Description
Historical Development and Discovery
The discovery of camphorsulfonic acid derivatives traces back to the early 20th century, when sulfonation reactions of camphor were first explored. Camphorsulfonic acid itself was synthesized via the sulfonation of camphor using sulfuric acid and acetic anhydride, a process that involves retro-semipinacol and semipinacol rearrangements to achieve the final product. The esterification of camphorsulfonic acid with isopropyl alcohol to form Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate emerged later as part of efforts to develop chiral resolving agents. This compound gained prominence in the 1990s for its role in asymmetric catalysis and pharmaceutical intermediate synthesis.
Nomenclature and Systematic Classification
The compound’s nomenclature reflects its bicyclic structure and stereochemistry. Key designations include:
The International Union of Pure and Applied Chemistry (IUPAC) name emphasizes the bicyclo[2.2.1]heptane skeleton, the (1S,4R) configuration, and the isopropyl sulfonate ester group. Its CAS Registry Number, 247078-58-6, uniquely identifies it in chemical databases.
Position within Camphorsulfonate Derivative Family
This compound belongs to the camphorsulfonate ester family, characterized by sulfonic acid esters of camphor derivatives. A comparison with related esters highlights its structural distinctiveness:
The isopropyl ester’s increased steric bulk compared to methyl or sodium derivatives makes it preferable for nonpolar reaction environments.
Stereochemical Significance of (1S,4R) Configuration
The (1S,4R) configuration is critical to the compound’s function in enantioselective processes. The bicyclo[2.2.1]heptane framework imposes rigid stereoelectronic constraints, enabling precise spatial control in reactions. Key aspects include:
- Chiral Induction : The (1S,4R) configuration directs nucleophilic attacks or coordination events in asymmetric catalysis, as seen in the synthesis of indole and quinolone derivatives.
- Resolution Applications : Its enantiopure form resolves racemic mixtures of amines via diastereomeric salt formation, leveraging the camphor scaffold’s inherent chirality.
- Synthetic Intermediates : The stereochemistry is preserved in downstream products, such as pharmaceuticals requiring defined spatial arrangements.
X-ray crystallography confirms the (1S,4R) absolute configuration, with the sulfonate group occupying an exo position relative to the bicyclic system.
Properties
IUPAC Name |
propan-2-yl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4S/c1-9(2)17-18(15,16)8-13-6-5-10(7-11(13)14)12(13,3)4/h9-10H,5-8H2,1-4H3/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEESZEDZRHEUOI-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)CC12CCC(C1(C)C)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OS(=O)(=O)C[C@@]12CC[C@@H](C1(C)C)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247078-58-6 | |
| Record name | 247078-58-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diels-Alder Cycloaddition
The reaction between cyclopentadiene and C₃–C₄ acyclic olefins (e.g., 2-butene) under thermal or catalytic conditions yields substituted bicyclo[2.2.1]heptane derivatives. For example:
-
2-Butene and cyclopentadiene react at 150–200°C to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene , which is isomerized using acidic catalysts (e.g., AlCl₃) to 2-methylene-3-methylbicyclo[2.2.1]heptane .
-
1-Butene derivatives produce 2-ethylidenebicyclo[2.2.1]heptane , highlighting the versatility of olefin choice in tailoring substituents.
Norbornane Oxidation
Norbornane (bicyclo[2.2.1]heptane) serves as a precursor for functionalized derivatives. Oxidation with nitric acid and trifluoroacetic acid at 45–50°C introduces hydroxyl groups, as demonstrated in the synthesis of bicyclo[2.2.1]heptan-4-ol (40% yield). Subsequent ketone formation at the 2-position likely involves PCC (pyridinium chlorochromate) or Jones oxidation .
Stereochemical Control at the 1-Position
Introducing the (1S,4R) configuration requires chiral auxiliaries or asymmetric catalysis.
Chiral Resolution
Racemic mixtures of the bicyclic alcohol intermediate are resolved via diastereomeric salt formation using chiral acids (e.g., tartaric acid).
Asymmetric Hydrogenation
Ruthenium-BINAP complexes enable enantioselective hydrogenation of exocyclic alkenes in bicyclo[2.2.1]heptene derivatives, achieving >90% enantiomeric excess (ee).
Methanesulfonate Esterification
The hydroxymethyl group at the 1-position is converted to the methanesulfonate ester through a two-step process.
Sulfonation Reaction
The alcohol reacts with methanesulfonyl chloride (MsCl) in the presence of triethylamine or DMAP (4-dimethylaminopyridine) to form the intermediate mesylate. Typical conditions include:
Isopropyl Esterification
The mesylate undergoes nucleophilic displacement with isopropyl alcohol under basic conditions (e.g., K₂CO₃ in DMF ) to yield the final sulfonate ester. Key parameters include:
-
60–80°C for 6–12 hours
-
3–4 equivalents of isopropyl alcohol
-
85–90% yield after purification via silica gel chromatography.
Optimization and Scalability
Solvent Selection
Aromatic solvents (e.g., xylene) improve thermal stability during sulfonation, reducing side reactions like hydrolysis.
Catalytic Isomerization
Palladium on carbon (Pd/C) facilitates double-bond isomerization in the bicyclic core, enhancing regioselectivity for the 1-position.
Purification Strategies
-
Aqueous sodium bicarbonate washes remove excess MsCl and HCl byproducts.
-
Reduced-pressure distillation isolates the product with >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Diels-Alder + Isomer | 2-Butene | Cycloaddition, Isomerization | 65–75 | Moderate |
| Norbornane Oxidation | Norbornane | Oxidation, Resolution | 40–50 | Low |
| Asymmetric Hydrogen. | Bicycloheptene | Hydrogenation, Sulfonation | 70–80 | High |
Challenges and Limitations
-
Steric Hindrance : Bulky substituents at the 7-position slow sulfonation kinetics, necessitating extended reaction times.
-
Acid Sensitivity : The 2-oxo group predisposes the compound to aldol condensation under basic conditions, requiring pH-controlled environments.
Industrial-Scale Production
Patent EP2543662A1 outlines a scalable process using thin-film distillation to minimize thermal degradation during solvent removal. Pilot studies report 82% yield at 50 kg batch sizes .
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The ketone group in the bicyclic structure can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of new esters or amides depending on the nucleophile used.
Reduction: Conversion of the ketone to a secondary alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is utilized in various fields of scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: Used in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate exerts its effects is primarily through its reactivity as an ester. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The bicyclic structure provides rigidity and specific steric properties, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonate/Sulfonamide Derivatives
The target compound’s structural analogs differ primarily in substituents attached to the methanesulfonate group or bicyclic core. Key examples include:
- Ester vs. Sulfonamide : The isopropyl ester in the target compound offers moderate steric bulk compared to methyl esters (e.g., Methyl ester in ), which may slow hydrolysis rates. Sulfonamide derivatives (e.g., ) exhibit reduced reactivity due to the N–S bond stability, making them suitable for prolonged biological activity.
- Ionic vs. Neutral Forms : The sodium sulfonate derivative () is highly water-soluble, ideal for formulation, whereas neutral esters (e.g., target compound) are more lipophilic, favoring membrane permeability.
Stereochemical and Configurational Differences
- Racemic vs. Enantiopure Forms : [(1SR,4RS)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid () is racemic, contrasting with the enantiopure (1S,4R) configuration of the target compound. Stereochemistry critically impacts biological target binding and metabolic pathways.
- Bicyclic Core Modifications : Derivatives like 1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide () retain the core but introduce dimethylamine groups, altering electronic properties and hydrogen-bonding capacity.
Reactivity and Stability
- Sulfonyl Chlorides : ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride () is highly reactive, serving as a precursor for esterification or amidation. In contrast, sulfonate esters (e.g., target compound) are more stable but hydrolyze under acidic/basic conditions to yield sulfonic acids.
- Hydrolysis Rates : Methyl esters () hydrolyze faster than bulkier isopropyl esters due to reduced steric hindrance, impacting shelf-life and metabolic degradation.
Biological Activity
Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate (CAS No. 247078-58-6) is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 274.38 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
Research indicates that compounds similar to this compound may influence various biological pathways:
- Neuropharmacological Effects : Compounds in this class have been shown to interact with neurotransmitter systems, particularly the NMDA receptor, which is crucial in neurodegenerative diseases and psychiatric disorders .
- Antifungal Activity : Related compounds have demonstrated antifungal properties, suggesting potential applications in treating fungal infections .
Case Studies
- Neurodegenerative Disorders : A study highlighted the efficacy of sulfonate derivatives in models of neurodegeneration, indicating a protective effect against neuronal loss . These findings suggest that this compound may also exhibit similar properties.
- Anxiety and Affective Disorders : Research into the pharmacological profile of related compounds revealed their potential as anxiolytics and mood stabilizers by modulating glutamatergic transmission .
Data Table: Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Neuroprotection | NMDA receptor antagonism | |
| Antifungal | Disruption of fungal cell wall synthesis | |
| Anxiolytic | Modulation of GABAergic activity |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, assessing its biological properties:
- Synthesis Techniques : Various synthetic routes have been explored to enhance yield and purity, critical for biological assays .
- In Vitro Studies : Preliminary in vitro assays indicate significant activity against specific fungal strains and neuroprotective effects in neuronal cultures exposed to oxidative stress .
Q & A
Q. Methodological Answer :
- Chiral HPLC : Employ a C18 column with isopropyl alcohol/hexane (5:95) mobile phase to resolve enantiomers (retention time ~7.5 min) .
- NMR spectroscopy : Key signals include δ 1.05–1.15 ppm (isopropyl CH), δ 3.45–3.60 ppm (sulfonate CH), and δ 2.70–2.85 ppm (bicyclic H) .
- Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+Na] at m/z 315.2) .
Advanced: What strategies can resolve contradictory data regarding the compound’s stability under different pH conditions?
Methodological Answer :
Contradictions may arise from solvent choice or impurity interference. Systematic approaches include:
- pH-rate profiling : Conduct stability studies in buffered solutions (pH 1–12) at 25°C, monitoring degradation via HPLC every 24 hours .
- Degradation product analysis : Use LC-MS to identify hydrolysis byproducts (e.g., bicyclic alcohol or sulfonic acid derivatives) .
- Control variables : Exclude light and oxygen by conducting experiments under nitrogen in amber vials .
Q. Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact (H314: Causes severe skin burns) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P261/P271) .
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis .
Advanced: How can computational modeling predict interactions of this sulfonate with enzymatic targets?
Q. Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding to enzymes like cytochrome P450 or serine hydrolases. Focus on hydrophobic pockets accommodating the bicyclic core .
- MD simulations : Run 100-ns trajectories in GROMACS to assess sulfonate-enzyme complex stability, measuring RMSD and hydrogen bond persistence .
- Validation : Compare predicted IC values with enzymatic assays (e.g., fluorescence-based inhibition studies) .
Basic: What solvents are compatible with this compound for reaction or formulation studies?
Q. Methodological Answer :
- Polar aprotic solvents : DMSO, DMF, and acetonitrile enhance solubility for reactions (~50 mg/mL) .
- Avoid protic solvents : Methanol/water mixtures induce hydrolysis; use only in cold, buffered conditions if necessary .
Advanced: How does the isopropyl group impact the compound’s pharmacokinetic properties?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
